![molecular formula C11H15NO4S B1461675 2-[(Methylsulfonyl)(phenyl)amino]butanoic acid CAS No. 1218256-34-8](/img/structure/B1461675.png)
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid
Übersicht
Beschreibung
“2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.30 .
Molecular Structure Analysis
The molecular structure of “2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” consists of a butanoic acid backbone with a phenyl group and a methylsulfonyl group attached to the second carbon atom .
Physical And Chemical Properties Analysis
“2-[(Methylsulfonyl)(phenyl)amino]butanoic acid” is a solid compound . More detailed physical and chemical properties are not available in the current data.
Wissenschaftliche Forschungsanwendungen
Field
Application
A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed, synthesized, and evaluated as potential COX-2 inhibitors .
Method
The compounds were synthesized through two-step reactions. First, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .
Results
Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 0.07 μM) and selectivity (selectivity index 508.6) against COX-2 enzyme .
Antimicrobial and Anti-inflammatory Activities
Field
Application
2-(4-methylsulfonyl phenyl) indole derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory activities .
Method
The specific methods of synthesis and evaluation are not detailed in the available information .
Results
The results or outcomes of this research are not provided in the available information .
Selective Cyclooxygenase-2 Inhibitors
Field
Application
A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .
Method
The specific methods of synthesis and evaluation are not detailed in the available information .
Results
Several compounds showed selective inhibition to COX-2 isozyme. Compound 11b showed the most potent COX-2 inhibitory activity with IC50 = 0.10 μM and selectivity index (SI = 134) .
Antibody–Drug Conjugates
Field
Application
The development of novel organic synthesis can solve the problems of traditional linker technology. The review introduces and analyses the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .
Method
The specific methods of synthesis and evaluation are not detailed in the available information .
Results
The results or outcomes of this research are not provided in the available information .
Anti-inflammatory Activity and Ulcerogenic Liability
Field
Application
A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors . Furthermore, the synthesized compounds were also in vivo evaluated for their anti-inflammatory activity and ulcerogenic liability .
Method
The specific methods of synthesis and evaluation are not detailed in the available information .
Results
Several compounds showed selective inhibition to COX-2 isozyme. Compound 11b showed the most potent COX-2 inhibitory activity with IC50 = 0.10 μM and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity . Regarding the ulcerogenic liability, compound 11b was also safest one (Ulcer Index) (UI = 0.83) .
Antibody–Drug Conjugates
Field
Application
The development of novel organic synthesis can solve the problems of traditional linker technology. The review introduces and analyses the current developments in the modification of native amino acids on peptides or proteins and their applicability to ADC linker .
Method
The specific methods of synthesis and evaluation are not detailed in the available information .
Results
The results or outcomes of this research are not provided in the available information .
Eigenschaften
IUPAC Name |
2-(N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-10(11(13)14)12(17(2,15)16)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERNOHLMGMRZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methylsulfonyl)(phenyl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)
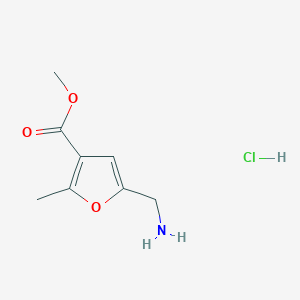
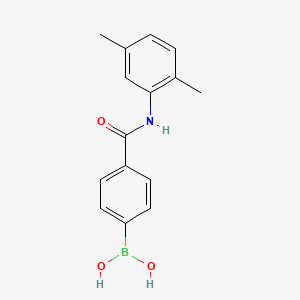
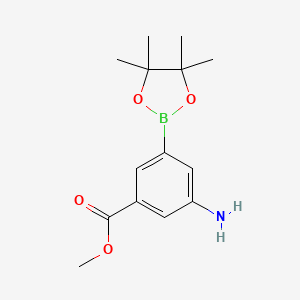
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
amine](/img/structure/B1461602.png)
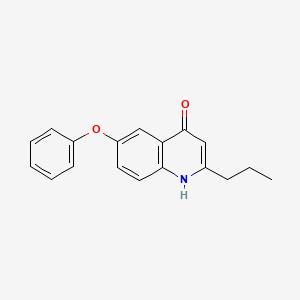
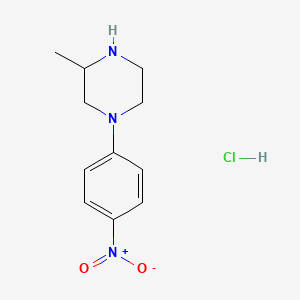
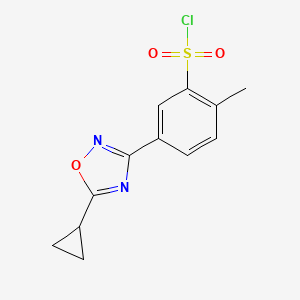
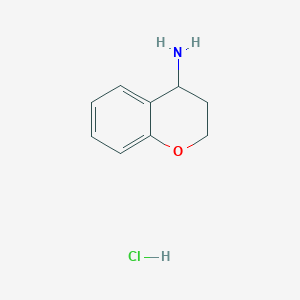
![4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile](/img/structure/B1461612.png)
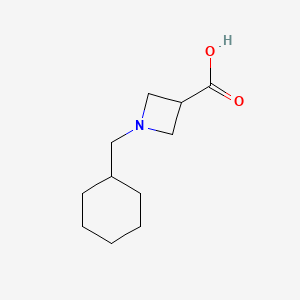
![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)